Cas no 93-14-1 (Guaifenesin)

Guaifenesin structure
Guaifenesin structure
Nombre del producto:Guaifenesin
Número CAS:93-14-1
MF:C10H14O4
Megavatios:198.215763568878
MDL:MFCD00016873
CID:34689
PubChem ID:3516

Guaifenesin Propiedades químicas y físicas

Nombre e identificación

    • 3-(2-Methoxyphenoxy)-1,2-propanediol
    • Guaifenesin
    • Guaiphenesin (FDA)
    • Diethyl pyrrol-1-yl malonate
    • guaiacol glyceryl ether
    • glycerol guaiacolate
    • Guaiacol Glycerol Ether
    • rac Guaifenesin
    • 3-(o-Methoxyphenoxy)-1,2-Propanediol
    • Dilyn
    • G 87
    • gge
    • Glyceryl guaiacolate
    • guaiacol
    • Guaifensin
    • guaiphenesin
    • Guaiphenesine
    • Gvaja
    • my301
    • Resil
    • Resyl
    • guaifenesin iMpurity
    • Methphenoxydiol
    • Aeronesin
    • Breonesin
    • Bronchol
    • Aresol
    • Propanosedyl
    • Guaiphesin
    • Flartussin
    • Cortussin
    • Guaiamar
    • Guaiacuran
    • Calmipan
    • Myocaine
    • Guaianesin
    • Guaiacurane
    • Myoscain
    • Dorassin
    • Reduton
    • Myocain
    • Hytuss
    • Gaiamar
    • Creson
    • Glycerin guaiacolate
    • Metossipropandiolo
    • Methoxypropanediol
    • Glyceryl guaiacol
    • 3-(2-methoxyphenoxy)propane-1,2-diol
    • Metfenossidiolo
    • Tenntuss
    • Reorganin
    • Neuroton
    • Myorelax
    • 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)
    • 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)
    • 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane
    • 2-G
    • Actifed C
    • Amonidren
    • Colrex Expectorant
    • Equicol
    • Giafen
    • Glycerol α-(2-methoxyphenyl) ether
    • Glycerol α-(o-methoxyphenyl)ether
    • Glycerol α-guaiacyl ether
    • Glyceryl guaiacol ether
    • Glyceryl guaiacolate ether
    • Glyceryl guaiacyl ether
    • Glycerylguaiacol
    • Glycodex
    • Glycotuss
    • Guaiacol glycerin ether
    • Guaiacyl glyceryl ether
    • Guaifenesine
    • Guajacuran
    • Guanar
    • Guayanesin
    • Hustosil
    • MeSH ID: D006140
    • Miocurin
    • Mucinex
    • Muskurelax
    • My 301
    • MDL: MFCD00016873
    • Renchi: 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
    • Clave inchi: HSRJKNPTNIJEKV-UHFFFAOYSA-N
    • Sonrisas: OCC(COC1C(OC)=CC=CC=1)O
    • Brn: 2049375

Atributos calculados

  • Calidad precisa: 198.089209g/mol
  • Carga superficial: 0
  • XLogP3: 1.4
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 5
  • Masa isotópica única: 198.089209g/mol
  • Masa isotópica única: 198.089209g/mol
  • Superficie del Polo topológico: 58.9Ų
  • Recuento de átomos pesados: 14
  • Complejidad: 151
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Peso molecular: 198.22

Propiedades experimentales

  • Olor: SLIGHT CHARACTERISTIC ODOR
  • Stability Shelf Life: Stable in light and heat.
  • Taste: Slightly bitter aromatic taste
  • Color / forma: Powder
  • Denso: 1.1825 (rough estimate)
  • Punto de fusión: 80.0 to 84.0 deg-C
  • Punto de ebullición: 215 ºC (19 mmHg)
  • Punto de inflamación: 215°C/19mm
  • índice de refracción: 1.5550 (estimate)
  • Disolución: 50g/l (experimental)
  • Coeficiente de distribución del agua: 5 g/100 mL (25 ºC)
  • PSA: 58.92000
  • Logp: 0.42720
  • Olor: SLIGHT CHARACTERISTIC ODOR
  • Disolución: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
  • Presión de vapor: 1.52X10-6 mm Hg at 25 °C (est)
  • Merck: 4555
  • FEMA: 2723

Guaifenesin Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P301+P312+P330
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:1
  • Código de categoría de peligro: 22-36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Rtecs:TY8400000
  • Señalización de mercancías peligrosas: Xn
  • TSCA:Yes
  • Términos de riesgo:R22; R36/37/38
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Guaifenesin Datos Aduaneros

  • Código HS:2909499000
  • Datos Aduaneros:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

Guaifenesin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB117741-1 kg
3-(2-Methoxyphenoxy)-1,2-propanediol, 98%; .
93-14-1 98%
1kg
€300.60 2022-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
G0159-25G
Guaiacol Glycerol Ether
93-14-1 >98.0%(E)(HPLC)
25g
¥255.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009331-25g
Guaifenesin
93-14-1 98%
25g
¥35 2024-05-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4386-10mg
Guaifensin
93-14-1 98%
10mg
¥592.00 2023-09-10
LKT Labs
G8101-100 g
Guaifenesin
93-14-1 ≥98%
100g
$105.30 2023-07-11
Enamine
EN300-25998675-50.0g
3-(2-methoxyphenoxy)propane-1,2-diol
93-14-1 95%
50.0g
$45.0 2024-06-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
G5627-500G
Guaifenesin
93-14-1
500g
¥1682.46 2023-11-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
G129215-500g
Guaifenesin
93-14-1 ≥98%
500g
¥473.90 2023-09-02
TRC
G810500-25g
rac Guaifenesin
93-14-1
25g
$ 316.00 2023-09-07
ChemFaces
CFN90974-20mg
Guaifenesin
93-14-1 >=98%
20mg
$40 2021-07-22

Guaifenesin Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, 65 - 70 °C
Referencia
Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-Blocker
Ghosh, Saptarshi; Bhaumik, Jayeeta; Banoth, Linga; Banesh, Sooram ; Banerjee, Uttam Chand, Chirality, 2016, 28(4), 313-318

Synthetic Routes 2

Condiciones de reacción
Referencia
Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols
Galletti, Gabriele; Prete, Prisco; Vanzini, Simone; Cucciniello, Raffaele ; Fasolini, Andrea; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(33), 10921-10932

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  338 K
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium salts
Leal-Duaso, Alejandro; Perez, Pascual; Mayoral, Jose A.; Pires, Elisabet; Garcia, Jose I., Physical Chemistry Chemical Physics, 2017, 19(41), 28302-28312

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Diethyl carbonate Catalysts: Potassium carbonate ;  rt; rt → 110 °C; 8 h, 105 - 110 °C
Referencia
One-pot synthesis of aryloxypropanediols from glycerol: towards valuable chemicals from renewable sources
Truscello, Ada M.; Gambarotti, Cristian; Lauria, Mirvana; Auricchio, Sergio; Leonardi, Gabriella; et al, Green Chemistry, 2013, 15(3), 625-628

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ;  rt
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
Referencia
N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate
Gandolfi, Carmelo A.; Di Domenico, Roberto; Spinelli, Silvano; Gallico, Licia; Fiocchi, Luigi; et al, Journal of Medicinal Chemistry, 1995, 38(3), 508-25

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  15 min, 210 °C
Referencia
Guaifenesin Derivatives Promote Neurite Outgrowth and Protect Diabetic Mice from Neuropathy
Hadimani, Mallinath B.; Purohit, Meena K.; Vanampally, Chandrashaker; Van der Ploeg, Randy; Arballo, Victor; et al, Journal of Medicinal Chemistry, 2013, 56(12), 5071-5078

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ;  15 min, 60 °C
1.2 5 h, 60 °C
Referencia
A green process for synthesis of β-hydroxy aryl ethers in presence of transition metal nanoparticles
, India, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
1.2 Solvents: Ethanol ;  30 min, reflux; 8 h, reflux
Referencia
Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol
Bredikhina, Zemfira A.; Novikova, Victorina G.; Zakharychev, Dmitry V.; Bredikhin, Alexander A., Tetrahedron: Asymmetry, 2006, 17(21), 3015-3020

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; rt → 60 °C; 12 h, 60 °C
1.2 Reagents: Hydrochloric acid ;  4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, cooled
Referencia
New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol
, China, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Ozone Solvents: Diethyl ether ;  -116 °C
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ;  20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -116 °C
1.4 Reagents: Dimethyl sulfide ;  -116 °C → rt
Referencia
Capturing primary ozonides for a syn-dihydroxylation of olefins
Arriaga, Danniel K. ; Thomas, Andy A., Nature Chemistry, 2023, 15(9), 1262-1266

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Carbon Solvents: 1,4-Dioxane ;  4 h, 80 °C
Referencia
An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal Diols
Roman, Inmaculada; Pardo-Botello, Rosario; Duran-Valle, Carlos J.; Cintas, Pedro ; Fernando Martinez, R., ChemCatChem, 2023, 15(12),

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  10 h, rt
Referencia
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; Li, Xipan; Wei, Delian; Jin, Cuihua; Liu, Chuanwang; et al, Chem, 2023, 9(2), 511-522

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Perchloric acid
Referencia
Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups
Gokel, George W.; Dishong, Dennis M.; Diamond, Craig J., Journal of the Chemical Society, 1980, (22), 1053-4

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 - 45 min, 30 °C
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 - 6 h, 27 °C
Referencia
An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers
Madivada, Lokeswara Rao; Anumala, Raghupathi Reddy; Gilla, Goverdhan; Kagga, Mukkanti; Bandichhor, Rakeshwar, Organic Process Research & Development, 2012, 16(10), 1660-1664

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 15 min, heated
Referencia
Racemic guaifenesin preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis
Suresh, Kumarasamy; Selvaraj, Vasuki; Mathiyazhagan, Narayanan; Muthusamy, Ranganathan, Research Journal of Chemistry and Environment, 2021, 25(8), 23-27

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium chloride ,  Sodium sulfite Solvents: Water ;  3 h, rt → 50 °C
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid ,  Sodium bromide Solvents: Water ;  pH 7
Referencia
Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin
, China, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  2 h, 70 °C
Referencia
Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities
Yao, Zhangyu; Gong, Shubo; Guan, Teng; Li, Yunman; Wu, Xiaoming; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ;  15 min, 60 °C
1.2 5 h, 60 °C
Referencia
Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols
Seth, Kapileswar; Roy, Sudipta Raha; Pipaliya, Bhavin V.; Chakraborti, Asit K., Chemical Communications (Cambridge, 2013, 49(52), 5886-5888

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Phosphoric acid Solvents: Water ;  2 h, 102 °C; 30 min, 120 °C
Referencia
An efficient process for the production of guaifenesin
, India, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Perchloric acid
Referencia
Crown cation complex effects. 20. Syntheses and cation binding properties of carbon-pivot lariat ethers
Dishong, Dennis M.; Diamond, Craig J.; Cinoman, Michael I.; Gokel, George W., Journal of the American Chemical Society, 1983, 105(3), 586-93

Guaifenesin Raw materials

Guaifenesin Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93-14-1)Guaifenesin
A844457
Pureza:99%
Cantidad:1kg
Precio ($):197.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-14-1)Guaifenesin
sfd4079
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe